

Predicted Spectroscopic Data for 10-Oxononadecanedioic Acid: A Technical Guide

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Compound of Interest

Compound Name: **10-Oxononadecanedioic acid**

Cat. No.: **B8223391**

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This technical guide provides predicted Nuclear Magnetic Resonance (NMR) and mass spectrometry data for the novel compound **10-Oxononadecanedioic acid**. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The information presented herein is generated from computational prediction models and is intended to serve as a reference for the identification and characterization of this molecule.

Predicted Mass Spectrometry Data

The predicted mass spectrometry data for **10-Oxononadecanedioic acid** indicates a molecular weight and key fragmentation patterns that are crucial for its identification.

Table 1: Predicted Mass Spectrometry Data for **10-Oxononadecanedioic Acid**

Property	Predicted Value
Molecular Formula	C ₁₉ H ₃₄ O ₅
Molecular Weight	342.47 g/mol
Exact Mass	342.2406 Da
Major Predicted Fragments (m/z)	325, 297, 227, 213, 185, 171, 157, 129, 115

Predicted ^1H NMR Data

The predicted ^1H NMR spectrum of **10-Oxononadecanedioic acid** provides insights into the proton environments within the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 2: Predicted ^1H NMR Chemical Shifts for **10-Oxononadecanedioic Acid**

Atom Position(s)	Predicted Chemical Shift (ppm)	Multiplicity	Integration
1	12.00	Singlet	2H
2, 18	2.35	Triplet	4H
9, 11	2.42	Triplet	4H
3, 17	1.63	Multiplet	4H
8, 12	1.57	Multiplet	4H
4-7, 13-16	1.25 - 1.35	Multiplet	16H

Predicted ^{13}C NMR Data

The predicted ^{13}C NMR spectrum reveals the chemical environments of the carbon atoms within **10-Oxononadecanedioic acid**.

Table 3: Predicted ^{13}C NMR Chemical Shifts for **10-Oxononadecanedioic Acid**

Atom Position(s)	Predicted Chemical Shift (ppm)
10	211.1
1, 19	179.5
9, 11	42.8
2, 18	34.0
8, 12	23.9
3, 17	24.7
4, 16	29.0
5, 15	29.1
6, 14	29.2
7, 13	29.3

Experimental Protocols

The predicted spectroscopic data presented in this guide were obtained using established computational chemistry methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction:

The ^1H and ^{13}C NMR spectra were predicted using a web-based NMR prediction engine. The prediction algorithm utilizes a combination of empirical data from a large spectral database and incremental calculations based on the chemical structure. The structure of **10-Oxononadecanedioic acid** was input as a SMILES (Simplified Molecular-Input Line-Entry System) string, and the prediction was performed for a standard solvent (CDCl_3) at a default spectrometer frequency.

Mass Spectrometry (MS) Prediction:

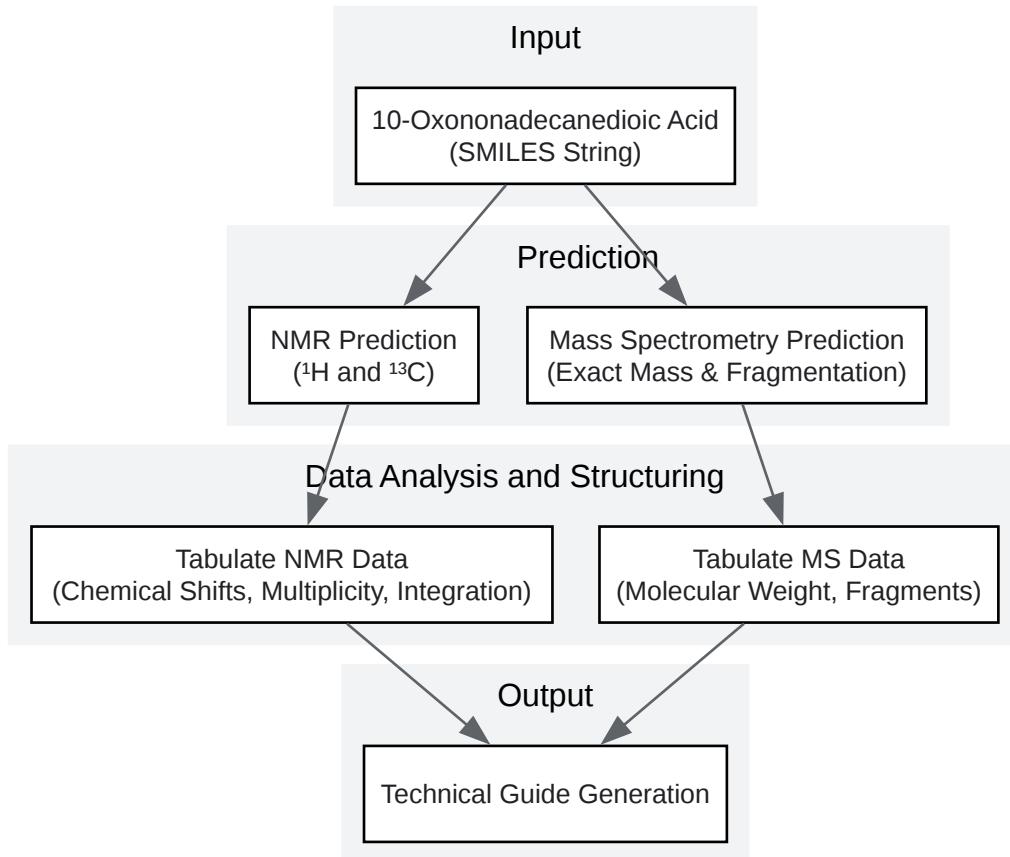
The exact mass was calculated based on the molecular formula $\text{C}_{19}\text{H}_{34}\text{O}_5$. The predicted fragmentation pattern was determined by analyzing the structure of **10-Oxononadecanedioic**

acid and applying known mass spectrometry fragmentation rules for dicarboxylic acids and long-chain ketones. Key predicted fragmentation mechanisms include:

- Alpha-cleavage: Cleavage of the C-C bonds adjacent to the carbonyl group of the ketone.
- McLafferty Rearrangement: A characteristic fragmentation of carbonyl compounds.
- Decarboxylation: Loss of CO₂ from the carboxylic acid groups.
- Loss of water: Dehydration from the carboxylic acid groups.

Logical Workflow for Spectroscopic Prediction

The following diagram illustrates the logical workflow employed for the prediction and analysis of the spectroscopic data for **10-Oxononadecanedioic acid**.



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Caption: Workflow for predicting and compiling spectroscopic data.

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